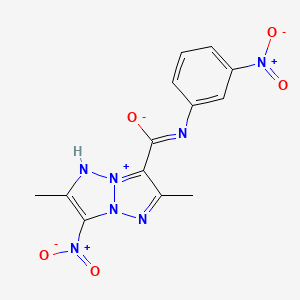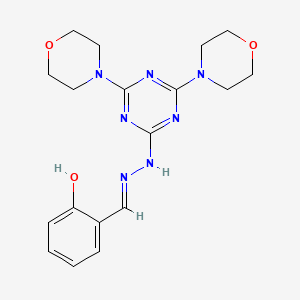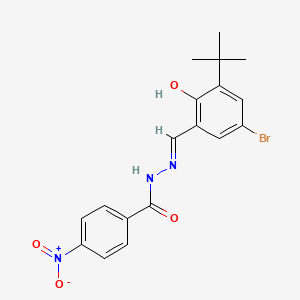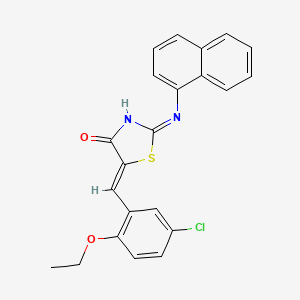![molecular formula C15H26N2O2 B3726447 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726447.png)
2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
描述
2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, also known as DCM, is a chemical compound that has been widely used in scientific research applications. DCM is a yellow-orange powder that is soluble in organic solvents and has a melting point of 127-129°C. This compound is commonly used as a pH indicator, a fluorescent probe, and a chelating agent.
作用机制
The mechanism of action of 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is not well understood. However, it is believed that 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione interacts with biological molecules, such as proteins and nucleic acids, through the formation of hydrogen bonds and other non-covalent interactions. This interaction can result in changes in the conformation and function of these molecules.
Biochemical and Physiological Effects
2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
In vivo studies have demonstrated that 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione can cross the blood-brain barrier and accumulate in the brain. This property has led to the investigation of 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione as a potential imaging agent for brain tumors.
实验室实验的优点和局限性
One advantage of using 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its unique properties, such as its pH sensitivity and fluorescent properties. These properties make it a useful tool for monitoring changes in biological systems.
However, there are also limitations to using 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments. For example, 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to be toxic to certain cell types at high concentrations. Additionally, 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione can be difficult to work with due to its low solubility in aqueous solutions.
未来方向
There are many potential future directions for research involving 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new fluorescent probes based on the 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione scaffold. These probes could be used to monitor a variety of biological processes, including protein-protein interactions and enzyme activity.
Another area of interest is the investigation of 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione as a potential therapeutic agent. 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's antioxidant properties and ability to cross the blood-brain barrier make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Conclusion
In conclusion, 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, or 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, is a chemical compound that has been widely used in scientific research applications. 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's unique properties, such as its pH sensitivity and fluorescent properties, make it a useful tool for monitoring changes in biological systems. Additionally, 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has potential therapeutic applications due to its antioxidant properties and ability to cross the blood-brain barrier. Future research involving 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione may lead to the development of new fluorescent probes and therapeutic agents.
科学研究应用
2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been widely used in scientific research applications due to its unique properties. One of the most common applications of 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is as a pH indicator. 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione exhibits a color change from yellow to orange to red as the pH of the solution increases from acidic to basic. This makes it a useful tool for monitoring pH changes in biological systems.
2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is also commonly used as a fluorescent probe. When excited with UV light, 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione emits a bright yellow-green fluorescence. This property has been utilized in a variety of biological imaging applications, including the detection of calcium ions in cells.
Another application of 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is as a chelating agent. 2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a high affinity for metal ions, particularly copper ions. This property has been utilized in the development of metal ion sensors and in the study of metal ion transport in biological systems.
属性
IUPAC Name |
2-[2-(diethylamino)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-17(6-2)8-7-16-11-12-13(18)9-15(3,4)10-14(12)19/h11,18H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIKKWMMKQLCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=CC1=C(CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(Diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-butyryl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B3726387.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726395.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726398.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}ethylidene)cyclohexane-1,3-dione](/img/structure/B3726405.png)
![N-(2-chloro-4-nitrophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3726416.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726430.png)

![ethyl 5-(3-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726450.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726462.png)